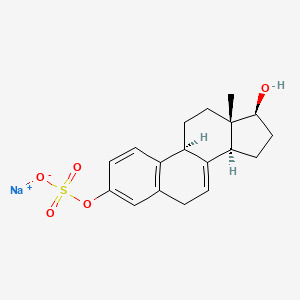

Sodium 17beta-dihydroequilin sulfate

説明

特性

IUPAC Name |

sodium;[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,17+,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFNZYFVJFYZML-UHFFLUDVSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CC[C@@H]2O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16680-49-2 |

Source

|

| Record name | Sodium 17beta-dihydroequilin sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10),7-tetraene-3,17-diol, 3-(hydrogen sulfate), sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 17.BETA.-DIHYDROEQUILIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CC9ET5H86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sodium 17beta-dihydroequilin sulfate CAS 16680-49-2 properties

Sodium 17β-Dihydroequilin Sulfate (CAS 16680-49-2): A Comprehensive Technical Guide on Pharmacodynamics, Metabolism, and Neuroprotective Methodologies

As a Senior Application Scientist, I approach drug development not merely by looking at a molecule’s structural formula, but by analyzing its kinetic lifecycle and mechanistic causality. Sodium 17β-dihydroequilin sulfate (CAS 16680-49-2) is a fascinating, highly potent steroidal compound. Although it constitutes only 1% to 2% of the total dose in Conjugated Equine Estrogens (CEE)[1], its unique Ring B unsaturation and 17β-hydroxyl configuration grant it disproportionate pharmacological influence—acting both as a classical genomic estrogen receptor (ER) agonist and a non-genomic neuroprotective antioxidant[2][3].

This whitepaper deconstructs the properties of Sodium 17β-dihydroequilin sulfate, mapping its metabolic activation, receptor kinetics, and the self-validating experimental protocols required to study its dual-action pathways.

Physicochemical Profiling and Structural Causality

The pharmacological behavior of a steroid is dictated by its structural nuances. Sodium 17β-dihydroequilin sulfate is a complex estrogen characterized by a saturated A-ring phenolic group, a unique double bond in the B-ring (Δ7), and a sulfate ester at the C3 position[4].

The causality of its formulation as a sodium sulfate salt is twofold:

-

Bioavailability: The sulfate moiety dramatically increases aqueous solubility, allowing for efficient gastrointestinal absorption[5].

-

Metabolic Shielding: Unconjugated Ring B unsaturated estrogens are cleared rapidly from circulation. The sulfate ester acts as a circulating "prodrug reservoir," protecting the active moiety from immediate hepatic first-pass glucuronidation[2][5].

Table 1: Core Physicochemical Properties

| Property | Value / Description |

|---|---|

| CAS Registry Number | 16680-49-2[4] |

| Molecular Formula | C18H21NaO5S[4] |

| Molecular Weight | 372.4 g/mol [4] |

| Active Parent Compound | 17β-dihydroequilin (Unconjugated) |

| Key Structural Features | Ring B unsaturation; 17β-hydroxyl group; C3-sulfate |

Metabolic Activation and Receptor Kinetics

Upon ingestion, Sodium 17β-dihydroequilin sulfate undergoes enzymatic hydrolysis by tissue-specific steroid sulfatases (STS) in the gastrointestinal tract and target tissues, liberating the active unconjugated 17β-dihydroequilin[5].

Once activated, the molecule exhibits exceptional binding affinity for both human estrogen receptors, ERα and ERβ[2]. Remarkably, despite its low concentration in CEE, 17β-dihydroequilin is approximately 8-fold more potent than 17β-estradiol (E2) as an endometrial stimulant[1]. This hyper-potency is caused by the Ring B unsaturation, which alters the three-dimensional conformation of the ER ligand-binding domain, leading to a highly stable receptor-coactivator complex that resists rapid degradation[6].

Fig 1: Metabolic activation of the prodrug sulfate into its genomic and non-genomic pathways.

Non-Genomic Neuroprotection and Antioxidant Mechanisms

Beyond classical genomic transcription, 17β-dihydroequilin possesses potent non-genomic properties driven by its hydrophobic phenolic A-ring. It acts as a direct free radical scavenger, transferring hydrogen atoms to neutralize reactive oxygen species (ROS).

Inhibition of LDL Oxidation: Oxidized LDL is a primary driver of atherosclerosis and vascular dementia. In comparative assays, 17β-dihydroequilin demonstrates superior antioxidant potency, requiring only 0.9 nmoles to double the lag time of LDL oxidation, outperforming standard antioxidants like probucol and resveratrol[7].

Prevention of Glutamate-Induced Excitotoxicity: In neuronal models, excess glutamate triggers a massive influx of intracellular calcium, activating calpain and causing the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, resulting in cell death[3]. 17β-dihydroequilin effectively blocks this calcium overload and subsequent calpain activation, rescuing neurons from apoptosis[3].

Fig 2: Non-genomic inhibition of glutamate-induced excitotoxicity via the calpain/AIF pathway.

Table 2: Pharmacodynamic Profile (Relative to 17β-Estradiol)

| Metric | 17β-dihydroequilin | 17β-Estradiol (E2) |

|---|---|---|

| Endometrial Stimulation Potency | ~8x higher than E2[1] | Baseline (1x) |

| ERα Binding Affinity | High[2] | Highest |

| ERβ Binding Affinity | High (Enhanced relative to ERα)[6] | High |

| Clearance Rate (Unconjugated) | Rapid[2] | Moderate |

| LDL Oxidation Inhibition | High (Lag time > 0.9 nmol)[7] | Moderate (Lag time > 1.3 nmol)[7] |

Self-Validating Experimental Protocols

To rigorously study this compound, we must design assays that isolate specific mechanisms while inherently validating their own results through internal controls.

Protocol 1: ER Binding Affinity via Fluorescence Polarization (FP)

Causality Justification: Traditional radioligand binding assays generate radioactive waste and require washing steps that disrupt equilibrium. FP is a homogeneous, equilibrium-based assay. When 17β-dihydroequilin competitively displaces a fluorescent estrogen ligand from the massive ER complex, the free fluorophore tumbles rapidly in solution, causing a measurable drop in polarization. This provides a self-validating, real-time kinetic readout.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol). Dilute recombinant human ERα and ERβ to a final concentration of 15 nM.

-

Tracer Addition: Add fluorescently tagged estradiol (Fluormone™) to a final concentration of 1 nM.

-

Compound Titration: Prepare a 10-point serial dilution of unconjugated 17β-dihydroequilin (from 10 µM down to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1%.

-

Incubation: Combine receptor, tracer, and compound in a black 384-well microplate. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

-

Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 based on the decrease in millipolarization (mP) units.

Protocol 2: Isolating Non-Genomic Neuroprotection in HT-22 Cells

Causality Justification: HT-22 murine hippocampal cells are uniquely suited for this assay because they inherently lack functional estrogen receptors[3]. Utilizing this cell line isolates the non-genomic, phenolic-ring-mediated antioxidant properties of 17β-dihydroequilin from classical ER-mediated transcription. If the cells survive the glutamate challenge, it definitively proves the mechanism is receptor-independent.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture HT-22 cells in DMEM supplemented with 10% FBS. Seed at 5,000 cells/well in a 96-well plate and incubate for 24 hours at 37°C.

-

Pre-treatment: Aspirate media and replace with serum-free DMEM. Pre-treat cells with 17β-dihydroequilin at varying concentrations (10 nM to 10 µM) for 2 hours. Include a vehicle control (0.1% DMSO).

-

Glutamate Challenge: Induce excitotoxicity by adding L-glutamate to a final concentration of 5 mM. Incubate for 24 hours.

-

Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

-

Validation Readout: Measure absorbance at 570 nm. Enhanced viability in the 17β-dihydroequilin treated wells compared to the glutamate-only wells confirms non-genomic neuroprotection via the blockade of the calpain/AIF pathway[3].

References

- Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. PubMed.

- National Center for Biotechnology Information. Sodium 17beta-dihydroequilin sulfate | C18H21NaO5S | CID 71316160. PubChem.

- Bhavnani, B. R. et al. (2008). Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta. PubMed.

- Lobo, R. A. (2006). Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause. PMC.

- Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. PubMed.

- ResearchGate. (2025). Equine Estrogens Differentially Prevent Neuronal Cell Death Induced by Glutamate. ResearchGate.

- ResearchGate. (2025). Comparison of the antioxidant effects of equine estrogens, red wine components, vitamin E, and probucol on low-density lipoprotein oxidation in postmenopausal women. ResearchGate.

Sources

- 1. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H21NaO5S | CID 71316160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers of Dihydroequilin Sulfate: A Comparative Analysis of the 17β and 17α Epimers

Abstract

This technical guide provides a comprehensive examination of the structural, biological, and analytical distinctions between two key stereoisomers found within conjugated equine estrogen (CEE) preparations: sodium 17β-dihydroequilin sulfate and sodium 17α-dihydroequilin sulfate. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced stereochemistry that dictates their biological activity, metabolic fate, and the analytical strategies required for their differentiation. Through a detailed exploration of their synthesis, receptor interactions, and metabolic pathways, this guide serves as an essential resource for understanding the complex pharmacology of these important estrogenic compounds.

Introduction: The Significance of Stereochemistry in Estrogen Pharmacology

Conjugated equine estrogens (CEEs), a complex mixture of estrogen sulfates derived from the urine of pregnant mares, have been a cornerstone of hormone replacement therapy for decades[]. While estrone sulfate is the most abundant component, a variety of other estrogenic compounds contribute to the overall therapeutic profile. Among these are the dihydroequilin sulfates, which exist as stereoisomers, or epimers, at the C17 position: 17β-dihydroequilin sulfate and 17α-dihydroequilin sulfate.

The seemingly subtle difference in the spatial orientation of the hydroxyl group at C17 has profound implications for the biological activity of these molecules. It is well-established in steroid biochemistry that the 17β-hydroxyl configuration is typically associated with potent estrogenic activity, as seen in the principal human estrogen, 17β-estradiol. Conversely, 17α-epimers generally exhibit weaker estrogenicity[2]. This guide will dissect these differences, providing a detailed technical overview for researchers working with these compounds.

Structural Elucidation: The Stereochemical Distinction

The fundamental difference between sodium 17β-dihydroequilin sulfate and sodium 17α-dihydroequilin sulfate lies in the stereochemistry at the C17 carbon of the steroid's D-ring.

-

Sodium 17β-dihydroequilin sulfate: The hydroxyl group at the C17 position is oriented in the beta (β) configuration, meaning it projects "upwards" or out of the plane of the steroid nucleus. This is the same orientation as the potent endogenous estrogen, 17β-estradiol.

-

Sodium 17α-dihydroequilin sulfate: The hydroxyl group at the C17 position is in the alpha (α) configuration, projecting "downwards" or behind the plane of the steroid nucleus.

This difference in stereochemistry influences the overall shape of the molecule, which in turn dictates its ability to interact with the ligand-binding domain of estrogen receptors.

Sources

Pharmacological and Estrogenic Profiling of 17β-Dihydroequilin Sulfate Metabolites: A Technical Whitepaper

Executive Summary

Conjugated equine estrogens (CEE) represent a highly complex matrix of biologically active steroid sulfates utilized extensively in hormone replacement therapy[1]. Among its constituents, 17β-dihydroequilin sulfate (17β-EqS) and its downstream metabolites exhibit a unique pharmacological profile characterized by potent estrogenic activity, specialized estrogen receptor (ER) binding dynamics, and distinct neuroprotective properties[1][2]. This whitepaper deconstructs the biotransformation, receptor affinity, and analytical quantification of 17β-EqS metabolites, providing a comprehensive framework for drug development professionals and endocrinologists.

Biotransformation and Pharmacokinetics

17β-dihydroequilin sulfate is a ring B unsaturated estrogen administered as a prodrug in its sulfate ester form[1]. The addition of the sulfate group confers high aqueous solubility, facilitating efficient gastrointestinal absorption[2]. However, the sulfate moiety sterically hinders receptor binding, necessitating enzymatic activation in vivo.

Upon oral administration, 17β-EqS undergoes rapid hydrolysis by intestinal and hepatic steroid sulfatases, yielding the biologically active, unconjugated 17β-dihydroequilin (17β-Eq)[2][3]. This unconjugated form enters the systemic circulation but is subject to extensive first-pass metabolism and enterohepatic recirculation, where it is rapidly re-sulfated by sulfotransferases (SULTs) to form a circulating hormone reservoir[3]. Pharmacokinetic profiling indicates that unconjugated estrogens are cleared from circulation at a significantly faster rate than their sulfated counterparts[1][2].

Metabolic Divergence and the Safety Profile

A critical differentiator of 17β-Eq metabolism is its downstream hydroxylation pathway. Classical ring B saturated estrogens (e.g., estrone) undergo 16α-hydroxylation to form 16α-hydroxyestrone—a metabolite containing an α-ketol structure capable of forming potentially oncogenic covalent adducts with cellular macromolecules[2].

In contrast, ring B unsaturated estrogens like 17β-Eq are metabolized into 16α-hydroxy-17β-dihydroequilin[2]. Because this major metabolite is 17β-reduced, it inherently lacks the reactive α-ketol structural motif[2]. This biochemical distinction prevents covalent adduction, conferring a superior safety profile regarding genotoxicity while maintaining potent estrogenic efficacy[2].

Biotransformation and multi-pathway signaling of 17β-dihydroequilin sulfate.

Receptor Binding Dynamics and Transcriptional Efficacy

The estrogenic activity of 17β-Eq is mediated through classical genomic pathways via Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ)[1][4].

Affinity and Selectivity

Unconjugated 17β-Eq demonstrates high absolute affinity for both receptor subtypes[1]. However, the ring B unsaturated structure imparts a distinct spatial conformation that alters interactions within the ligand-binding domain (LBD). Compared to the endogenous ligand 17β-estradiol (17β-E2), the relative binding affinities of most ring B unsaturated estrogens are 2- to 8-fold lower for ERα and ERβ; crucially, however, these unique estrogens possess a 2- to 4-fold greater relative affinity for ERβ over ERα[4].

Transcriptional Synergy

In functional cellular assays (e.g., HepG2 cells transfected with ERα/ERβ and a secreted-alkaline phosphatase reporter gene), 17β-Eq acts as a highly potent agonist[4]. While 17β-E2 induces maximum activity with ERα, the activity of other estrogens is typically limited to 12-17% of that baseline[4]. Conversely, when acting on ERβ, ring B unsaturated estrogens achieve 66-290% of the transcriptional activity of 17β-E2[4].

Remarkably, the co-expression of both ER subtypes does not alter the functional activity of 17β-E2, but it synergistically enhances the transcriptional activity of 17β-dihydroequilin by 200%[4]. This suggests that 17β-Eq metabolites induce unique ERα/ERβ heterodimer conformations that hyper-activate specific estrogen response elements (EREs).

Quantitative Summary of Transcriptional Activity

| Estrogen Compound | ERα Transcriptional Activity (Relative to E2) | ERβ Transcriptional Activity (Relative to E2) | Dual ERα/ERβ Synergy Enhancement |

| 17β-Estradiol (E2) | 100% (Baseline Max) | 100% (Baseline) | No Change |

| 17β-Dihydroequilin | 12% - 17% | 66% - 290% | +200% |

| 17β-Dihydroequilenin | 12% - 17% | 66% - 290% | +160% |

| Δ8,17β-Estradiol | 12% - 17% | 66% - 290% | +130% |

(Data synthesized from comparative functional assays in HepG2 transfectants[4])

Non-Genomic Efficacy: Neuroprotection and Antioxidant Activity

Beyond classical ER-mediated transcription, 17β-Eq and its metabolites exert rapid, non-genomic effects critical for neuroprotection and cardiovascular health[1][5]. The ring B unsaturated structure imparts potent electron-donating properties, making these metabolites highly effective free radical scavengers[6].

In vitro models demonstrate that 17β-Eq metabolites potently inhibit the oxidation of low-density lipoproteins (LDL) and high-density lipoproteins (HDL), thereby delaying atherogenesis[1][6]. Furthermore, in neuronal cell lines (e.g., HT22 and PC12), these metabolites protect against glutamate-induced, caspase-independent apoptosis[5]. The kinetics of this pathway indicate that 17β-Eq modulates calpain activity and preserves mitochondrial membrane potential, outperforming classical estrogens like estrone in neuroprotective potency[5].

Methodological Framework: Self-Validating Protocols

To rigorously evaluate the pharmacokinetics and pharmacodynamics of 17β-EqS metabolites, researchers must deploy orthogonal analytical techniques. The following protocols are engineered by application scientists to ensure high specificity, eliminate matrix interference, and provide mechanistic validation.

Protocol A: LC-MS/MS Quantification of 17β-Eq Metabolites

Because plasma contains high levels of phospholipids that cause severe ion suppression in mass spectrometry, direct injection is unviable. This protocol utilizes Solid Phase Extraction (SPE) to isolate the hydrophobic steroid core.

-

Sample Preparation (SPE): Load 200 µL of plasma onto a pre-conditioned C18 SPE cartridge. Causality: SPE selectively retains the non-polar 17β-Eq metabolites while washing away polar interferences and salts, ensuring a high signal-to-noise ratio during ionization.

-

Chromatographic Separation (UHPLC): Elute the sample through a sub-2-micron C18 analytical column using a water/acetonitrile gradient. Causality: 17β-Eq metabolites are structural isomers (isobars) of other CEE components (e.g., 17α-Eq). UHPLC resolves these isomers temporally before they enter the MS, preventing false-positive quantification.

-

Tandem Mass Spectrometry (MRM): Analyze using positive electrospray ionization (ESI+) with derivatization (e.g., dansyl chloride). Causality: Steroids fragment poorly in native form. Derivatization enhances ionization efficiency, allowing Multiple Reaction Monitoring (MRM) to target specific precursor-to-product ion transitions for femtomolar sensitivity.

High-throughput LC-MS/MS workflow for the quantification of 17β-EqS metabolites.

Protocol B: TR-FRET Estrogen Receptor Binding Assay

Traditional radioligand assays generate hazardous waste and suffer from background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a self-validating, homogeneous alternative for determining the dissociation constant (

-

Reagent Incubation: In a 384-well plate, combine terbium-labeled ERα or ERβ ligand-binding domains, a fluorescent tracer (fluorophore-conjugated E2), and serial dilutions of the 17β-Eq metabolite.

-

Competitive Displacement: Incubate for 2 hours at room temperature. Causality: If 17β-Eq binds the receptor's LBD, it displaces the tracer, physically separating the terbium donor from the fluorophore acceptor and reducing the FRET signal. This competition is concentration-dependent.

-

Time-Resolved Detection: Excite the plate at 340 nm and measure emission at 520 nm after a 100-microsecond delay. Causality: The microsecond delay eliminates short-lived background autofluorescence from biological compounds or plastics, isolating the long-lived terbium emission. This drastically improves assay sensitivity and allows for precise

and

References

- Source: PubMed (nih.gov)

- Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs)

- Source: PubMed (nih.gov)

- Source: PMC (nih.gov)

- Equine Estrogens Differentially Prevent Neuronal Cell Death Induced by Glutamate Source: ResearchGate URL

- Potential role of the interaction between equine estrogens, low-density lipoprotein (LDL) and high-density lipoprotein (HDL)

Sources

- 1. Estrogens and menopause: pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Opinion: The Biologic and Pharmacologic Principles of Estrogen Therapy for Symptomatic Menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity relationships and differential interactions and functional activity of various equine estrogens mediated via estrogen receptors (ERs) ERalpha and ERbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biotransformation of Equilin: A Mechanistic Guide to the Synthesis of Sodium 17β-Dihydroequilin Sulfate

Executive Summary

Conjugated equine estrogens (CEEs) represent a complex matrix of estrogenic compounds widely utilized in hormone replacement therapy (HRT). Among the unique ring-B unsaturated estrogens found in CEEs, Equilin plays a critical pharmacological role. This technical guide delineates the sequential metabolic biotransformation of Equilin into its highly potent, orally bioavailable form: Sodium 17β-dihydroequilin sulfate . By exploring the molecular causality of Phase I (reduction) and Phase II (sulfoconjugation) metabolism, this whitepaper provides researchers with a robust framework for understanding and assaying equine estrogen pharmacokinetics.

Phase I Metabolism: Ketosteroid Reduction via 17β-HSD1

The initial metabolic activation of Equilin involves the reduction of its C17-ketone group to a 17β-hydroxyl group, yielding 17β-dihydroequilin. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) , a highly specific oxidoreductase.

Causality & Structural Insights: The conversion from a 17-keto to a 17β-hydroxyl configuration is not merely a structural shift; it is the primary driver of pharmacological activation, significantly amplifying the molecule's binding affinity for Estrogen Receptors (ERα and ERβ). Crystallographic analysis of the 17β-HSD1 ternary complex reveals that Equilin binds the active site in a mode analogous to endogenous estrone. The 17-keto group is precisely oriented toward the nicotinamide ring of the NADP+ cofactor and the catalytic residues Tyr-155 and Ser-142, facilitating an efficient, stereospecific hydride transfer[1].

Phase II Metabolism: Sulfoconjugation via SULT1E1

Following Phase I reduction, 17β-dihydroequilin undergoes Phase II sulfoconjugation to form a highly water-soluble prodrug. This reaction is mediated by Estrogen Sulfotransferase (SULT1E1) .

Causality & Mechanism: SULT1E1 catalyzes the transfer of a sulfonate group from the universal biological donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the C3-phenolic hydroxyl group of 17β-dihydroequilin[2]. In the gastrointestinal tract and systemic circulation, unconjugated estrogens are rapidly cleared. Sulfation protects the estrogen from rapid first-pass hepatic clearance, acting as a stable circulating reservoir. In pharmaceutical preparations (e.g., Premarin), this conjugate is stabilized as a sodium salt (Sodium 17β-dihydroequilin sulfate ), ensuring optimal aqueous dissolution and predictable gastrointestinal absorption profiles [3].

Figure 1: Biotransformation of Equilin to Sodium 17β-dihydroequilin sulfate.

Self-Validating Experimental Methodologies

To accurately map this biphasic metabolic pathway in vitro, the following workflows are engineered as self-validating systems. The inclusion of strict negative controls and internal standards ensures that the quantified metabolites are the direct result of enzymatic causality, eliminating the risk of reporting non-enzymatic degradation or solvent artifacts.

Figure 2: Self-validating in vitro assay workflow for Equilin metabolism.

Protocol 1: In Vitro Phase I Reduction Assay

Objective: Quantify the enzymatic conversion of Equilin to 17β-dihydroequilin.

-

Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ to stabilize the enzyme structure.

-

Enzyme Addition: Introduce recombinant human 17β-HSD1 (final concentration: 50 µg/mL).

-

Substrate Spiking: Add Equilin (final concentration: 10 µM). Crucial Step: Ensure Equilin is dissolved in <1% DMSO to prevent solvent-induced enzyme denaturation.

-

Self-Validation Controls (Mandatory):

-

Negative Control A: Heat-inactivated 17β-HSD1 (boiled for 10 min) to rule out background matrix interference.

-

Negative Control B: Minus-NADPH control to prove the reaction is strictly cofactor-dependent.

-

-

Reaction Initiation: Add NADPH (final concentration: 1 mM) as the hydride donor. Incubate at 37°C for 30 minutes.

-

Quenching: Terminate the reaction instantly by adding an equal volume of ice-cold acetonitrile (ACN) containing 100 nM Deuterated Equilin (Equilin-d4) as an internal standard (IS) to correct for extraction recovery variations.

Protocol 2: In Vitro Phase II Sulfoconjugation Assay

Objective: Synthesize and quantify Sodium 17β-dihydroequilin sulfate.

-

Matrix Preparation: Utilize the quenched supernatant from Protocol 1 (evaporated and reconstituted), or start fresh with synthetic 17β-dihydroequilin (10 µM) in a 50 mM Tris-HCl buffer (pH 7.5).

-

Enzyme Addition: Add recombinant human SULT1E1 (final concentration: 25 µg/mL).

-

Cofactor & Salt Addition: Add PAPS (final concentration: 100 µM) as the sulfate donor. Introduce NaCl (150 mM) to provide the necessary sodium counter-ion for salt formation.

-

Self-Validation Controls: Include a Minus-PAPS control to verify that any detected sulfation is enzymatically driven and not an artifact of buffer salts.

-

Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench with ice-cold ACN containing Estrone-3-sulfate-d4 as the IS.

-

LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 min. Analyze the supernatant using negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode, specifically targeting the precursor-to-product ion transitions for the C3-sulfate conjugate.

Quantitative Data Summary

The pharmacological rationale behind this metabolic pathway is heavily supported by the shifting receptor affinities and clearance rates of the metabolites. Table 1 summarizes these critical parameters.

Table 1: Pharmacological and Kinetic Parameters of Equilin and its Metabolites

| Compound | Receptor Affinity (ERα) Relative to E2 | Receptor Affinity (ERβ) Relative to E2 | Primary Metabolic Enzyme | Pharmacokinetic Profile (Human) |

| Equilin | ~8% | ~25% | 17β-HSD1 (Phase I) | Fast clearance (Unconjugated) |

| 17β-Dihydroequilin | ~110% | ~120% | SULT1E1 (Phase II) | Slower clearance (Unconjugated) |

| Sodium 17β-Dihydroequilin Sulfate | Prodrug (Negligible) | Prodrug (Negligible) | Steroid Sulfatase (STS) | Long circulating half-life |

Note: Relative affinities demonstrate that Phase I reduction transforms Equilin into a highly potent estrogen, while Phase II sulfation temporarily masks this activity to enhance systemic half-life.

References

-

Sawicki MW, Erman M, Puranen T, Vihko P, Ghosh D. "Structure of the ternary complex of human 17beta-hydroxysteroid dehydrogenase type 1 with 3-hydroxyestra-1,3,5,7-tetraen-17-one (equilin) and NADP+." Proceedings of the National Academy of Sciences of the United States of America. 1999.[Link]

-

Bhavnani BR. "Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism." Proceedings of the Society for Experimental Biology and Medicine. 1998.[Link]

-

Barbosa ACS, Feng Y, Yu C. "Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases." Expert Opinion on Drug Metabolism & Toxicology. 2019.[Link]

Sources

Sodium 17beta-dihydroequilin sulfate solubility in aqueous buffers

Technical Guide: Solubility & Stability Profiling of Sodium 17ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Dihydroequilin Sulfate[1][2][3][4][5]

Part 1: Executive Summary

Sodium 17

The Core Challenge: Unlike lipophilic free steroids (e.g., 17

This guide provides a validated framework for handling, solubilizing, and analyzing 17

Part 2: Physicochemical Profile[3][4][5]

Understanding the molecular architecture is a prerequisite for selecting the correct buffer system.[1][2][4]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: Sodium [(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] sulfate[1][2][3][4][5][6]

-

Molecular Formula:

[1][2][3][4][6]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Key Structural Features:

-

C3-Sulfate Group: Provides high aqueous solubility; fully ionized at pH > 2.0.[1][2][3][4][5]

-

C7-C8 Double Bond: Characteristic of equine estrogens; imparts specific UV absorption properties.[1][2][3][4][5]

-

C17

-Hydroxyl: Distinguishes it from thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Solubility & pKa Data

| Parameter | Value | Implications for Protocol |

| Aqueous Solubility | > 50 mg/mL (Est.)[1][2][3][4][5] | Freely soluble in water; no co-solvent usually needed for stock prep.[2][3][4] |

| pKa (Sulfate) | < 2.0 | Remains ionized (soluble) across all physiological and analytical pH ranges.[2][3][4][5] |

| pKa (C17-OH) | > 15.0 | Non-ionizable in aqueous buffers; does not affect solubility.[1][2][3][4][5] |

| LogP (Parent) | ~3.2 (Free Steroid) | If hydrolysis occurs, the free steroid will precipitate in aqueous buffers.[1][2][3][4][5] |

| Hygroscopicity | High | Weighing must be performed rapidly or in a humidity-controlled environment.[1][2][3][4][5] |

Part 3: Solubility in Aqueous Buffers

The solubility of 17

The pH Stability Window

The sulfate ester is susceptible to acid-catalyzed hydrolysis.[1][2][4]

-

pH < 4.0: Rapid hydrolysis.[2][3][4] The solution will turn cloudy as the free steroid (17

-dihydroequilin) precipitates.[1][2][3][4] -

pH 4.0 – 6.0: Metastable.[2][3][4] Suitable for short-term analytical runs (e.g., HPLC mobile phases).[1][2][3][4][5]

-

pH 7.0 – 9.0: Optimal stability.[2][3][4][5] Recommended for stock solutions and long-term storage.[1][2][3][4]

Buffer Selection Matrix

| Buffer System | pH Range | Suitability | Application Notes |

| Phosphate Buffered Saline (PBS) | 7.4 | Excellent | Ideal for biological assays and stock storage.[1][2][3][4][5] |

| Acetate Buffer | 5.2 | Good | Standard for USP analytical methods; minimizes column damage compared to high pH.[2][3][4] |

| Citrate Buffer | 3.0 - 6.0 | Poor | Avoid pH < 5.0 due to hydrolysis risk.[1][2][3][4][5] |

| Tris-HCl | 7.0 - 8.0 | Good | Useful for enzymatic assays; avoid if amine interference is possible.[1][2][3][4][5] |

Part 4: Experimental Protocols

Self-Validating Stock Solution Preparation

Objective: Prepare a stable 1 mg/mL stock solution.

Materials:

-

Sodium 17

-dihydroequilin sulfate (Reference Standard grade).[1][2][3][4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

0.22 µm PVDF Syringe Filter (Low protein binding).[1][2][3][4][5]

Protocol:

-

Equilibration: Allow the reference standard vial to reach room temperature in a desiccator to prevent moisture condensation.

-

Weighing: Accurately weigh 10.0 mg of the substance into a 10 mL volumetric flask. Critical: Do this quickly to minimize moisture uptake.[2][3][4][5]

-

Solubilization: Add approximately 8 mL of Phosphate Buffer (pH 7.4). Swirl gently. The powder should dissolve instantly.[1][2][4]

-

Volume Adjustment: Dilute to volume with Phosphate Buffer.[2][3][4] Invert 10 times to mix.

-

Filtration: Filter ~2 mL through the 0.22 µm filter into a dark HPLC vial. Discard the first 0.5 mL of filtrate (saturates filter binding sites).[1][4][5]

-

Storage: Store at 2–8°C. Stable for 1 week. For long term, aliquot and freeze at -20°C.[1][2][3][4][5]

HPLC Analytical Method (Adapted from USP)

This method separates 17

-

Column: C18 (L1 packing), 4.6 mm x 150 mm, 3 µm particle size.[1][2][3][5]

-

Mobile Phase:

-

Injection Volume: 20 µL.

-

Run Time: ~15 minutes.

-

System Suitability: Resolution (R) between 17

and 17ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Part 5: Mechanism & Workflow Visualization[3][4][5]

The following diagram illustrates the critical decision pathways for handling 17

Figure 1: Solubility and stability workflow. Acidic conditions trigger hydrolysis, leading to precipitation of the lipophilic parent steroid.[1][5]

Part 6: References

-

United States Pharmacopeia (USP). Conjugated Estrogens Monograph: Assay and Identification Tests.[2][3][4][7] USP-NF Online.[1][2][3][4][5] (Accessed 2023).[1][2][3][4][5] [1][2][3][4][5]

-

PubChem. Sodium 17beta-dihydroequilin sulfate (Compound Summary). National Library of Medicine.[2][4] [1][2][3][4][5]

-

Bhavnani, B. R. (1998).[1][2][3][4][5] Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine.[1][4]

-

Simson Pharma. 17beta-Dihydroequilin Sodium Sulfate (Product Data).[1][2][3][4][5][1][2][3][4][5]

Sources

- 1. 17β-Dihydroequilin - Wikipedia [en.wikipedia.org]

- 2. beta-Dihydroequilin | C18H22O2 | CID 11954027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17beta-Dihydro Equilin 3-Sulfate Sodium Salt [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. CAS 16680-49-2: Sodium 17β-dihydroequilin sulfate [cymitquimica.com]

- 6. This compound | C18H21NaO5S | CID 71316160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Solid-Phase Extraction (SPE) of Equine Estrogen Sulfates from Biological Fluids

A Senior Application Scientist's Guide for Robust and Reproducible Analyte Isolation

Abstract

This guide provides a comprehensive framework for the solid-phase extraction (SPE) of equine estrogen sulfates from complex biological matrices such as plasma, serum, and urine. Equine estrogens, a critical component in hormone replacement therapy, exist predominantly as polar sulfate conjugates, posing significant challenges for quantitative analysis. We move beyond generic templates to deliver an in-depth protocol grounded in the physicochemical properties of the analytes. This document elucidates the causal-driven choices behind sorbent selection, sample pretreatment, and elution strategies. Detailed, step-by-step protocols for both the analysis of total estrogens (post-hydrolysis) and intact estrogen sulfates are presented, designed to ensure high analyte recovery and minimize matrix effects for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of Equine Estrogens

Conjugated Equine Estrogens (CEEs), derived from pregnant mare's urine, are a complex mixture of steroid-based compounds used in medications like Premarin®. Unlike endogenous human estrogens, this mixture includes unique components such as equilin sulfate and equilenin sulfate, alongside estrone sulfate. In biological fluids, these estrogens are overwhelmingly present as water-soluble sulfate esters.[1] This high polarity, combined with the complex nature of matrices like plasma (rich in proteins and lipids) and urine (high in salts), makes their direct analysis difficult.

Effective sample preparation is therefore the most critical step to achieving accurate and sensitive quantification.[2] Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction (LLE) by providing more efficient removal of interferences, the ability to concentrate the analyte, and improved reproducibility.[3][4] This note details the principles and practices for developing a robust SPE method tailored to these challenging analytes.

The Core Principle: Matching SPE Sorbent to Analyte Chemistry

The success of any SPE method hinges on selecting a sorbent that provides optimal retention of the target analyte while allowing matrix components to be washed away.[5][6] Estrogen sulfates are amphipathic molecules, possessing a non-polar steroid backbone and a highly polar, acidic sulfate group. This dual nature dictates the ideal sorbent chemistry.

Causality Behind Sorbent Selection:

-

Reversed-Phase (RP) Sorbents (e.g., C18, C8): These non-polar sorbents interact with the hydrophobic steroid core. They are most effective for extracting the unconjugated (free) estrogens after the polar sulfate group has been cleaved via hydrolysis.[4][7] Attempting to retain the intact polar sulfates on a C18 sorbent can lead to poor recovery unless the sample's aqueous nature is modified to enhance hydrophobic interactions.[8]

-

Polymeric Sorbents (e.g., Hydrophilic-Lipophilic Balanced - HLB): These are often the sorbent of choice for their versatility. Sorbents like Oasis HLB are copolymers (e.g., divinylbenzene-N-vinylpyrrolidone) that can engage in both hydrophobic interactions with the steroid backbone and polar interactions (hydrogen bonding) with the sulfate group.[4][9][10] This makes them highly effective for extracting a broad range of analytes, including the intact polar conjugates, directly from aqueous samples.[11]

-

Mixed-Mode Sorbents (e.g., RP + Anion Exchange): These advanced sorbents offer the highest degree of selectivity. A mixed-mode sorbent combines reversed-phase properties (like C8 or C18) with ion-exchange functionality (e.g., a quaternary amine for anion exchange). This dual mechanism allows for orthogonal retention: the steroid core binds to the C8 chain, while the negatively charged sulfate group binds to the anion exchanger.[12][13] This provides a much more rigorous wash step, as interferences that are only non-polar or only ionic can be selectively removed.

| Sorbent Type | Primary Retention Mechanism | Ideal For | Key Advantages & Considerations |

| C18 (Silica-based) | Non-polar (Hydrophobic) | Unconjugated estrogens (post-hydrolysis) | High capacity for non-polar compounds. May require pH adjustment to suppress ionization of other matrix components. |

| Oasis HLB (Polymeric) | Hydrophilic-Lipophilic Balanced | Intact estrogen sulfates & unconjugated estrogens | Excellent retention for a wide polarity range. Stable across the entire pH range, allowing for greater flexibility in method development.[9][10] |

| Mixed-Mode (Polymeric/Silica) | Non-polar + Ion Exchange | Intact estrogen sulfates | Highest selectivity, leading to the cleanest extracts. Requires careful pH control to manage both retention mechanisms.[12] |

Foundational Step: Sample Pretreatment

Raw biological fluids cannot be directly loaded onto an SPE cartridge. Pretreatment is essential to ensure efficient extraction and prevent clogging of the sorbent bed.

3.1. Plasma/Serum: Protein Precipitation For serum or plasma samples, the high concentration of proteins like albumin must be addressed. Proteins can bind to the analytes and foul the SPE sorbent. The most common approach is protein precipitation.

-

Mechanism: Adding a cold organic solvent (e.g., acetonitrile or methanol) disrupts the solvation of proteins, causing them to denature and precipitate.[4][14]

-

Procedure: A common ratio is 2:1 or 3:1 of solvent to sample. After vortexing and centrifugation, the clear supernatant containing the analytes is collected for SPE.[4]

3.2. To Hydrolyze or Not to Hydrolyze? A critical decision in the workflow is whether to measure the total estrogen concentration or the intact sulfated conjugates.

-

Total Estrogens (Requires Hydrolysis): This is the traditional and most common approach. It involves cleaving the sulfate (and glucuronide) conjugates to yield the parent, unconjugated estrogens. This simplifies the extraction by making the analytes more non-polar and suitable for reversed-phase SPE.[1][9] The most common method uses an enzyme mixture from Helix pomatia, which contains both arylsulfatase and β-glucuronidase.[9][15]

-

Intact Conjugates (Direct Extraction): With modern LC-MS/MS systems, it is increasingly feasible to measure the intact sulfates directly.[9] This approach avoids the time and potential variability of the enzymatic hydrolysis step. It requires a more specialized SPE sorbent, such as a polymeric HLB or mixed-mode phase, that can effectively retain these highly polar molecules.[9][10]

Visualization of the SPE Workflow

The logical flow of the extraction process, from initial sample preparation to the final eluate ready for analysis, is depicted below. This workflow highlights the critical decision point regarding enzymatic hydrolysis.

Caption: General workflow for SPE of equine estrogens from biological fluids.

Protocol 1: Total Equine Estrogens in Plasma (Post-Hydrolysis)

This protocol is designed for the quantification of total estrogens (e.g., estrone, equilin) following enzymatic deconjugation. It utilizes a polymeric HLB sorbent for robust capture of the less-polar, free estrogens.

Materials:

-

SPE Cartridges: Oasis HLB, 30 mg / 1 mL

-

Plasma/Serum Sample

-

Internal Standard (e.g., deuterated estrone)

-

Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

-

0.1 M Acetate Buffer (pH 5.0)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Water, HPLC grade

-

5% Methanol in water (v/v)

-

SPE Vacuum Manifold

Step-by-Step Methodology:

-

Sample Spiking: To a 250 µL aliquot of plasma, add the internal standard solution. Vortex briefly.

-

Protein Precipitation: Add 750 µL of cold ACN. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube. Evaporate the ACN under a gentle stream of nitrogen at 40°C.

-

Enzymatic Hydrolysis: Reconstitute the dried extract in 1 mL of 0.1 M acetate buffer (pH 5.0). Add 25 µL of the Helix pomatia enzyme solution. Vortex and incubate at 60-65°C for at least 2 hours (or overnight at 37°C).[12]

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 1 mL of MeOH.

-

SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the hydrolyzed sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and other polar interferences. Dry the cartridge under vacuum for 2-5 minutes to remove residual water.

-

Elution: Elute the analytes with 1 mL of MeOH into a clean collection tube.

-

Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: Intact Equine Estrogen Sulfates in Urine

This protocol is optimized for the direct extraction of the polar, intact sulfate conjugates without a hydrolysis step. It employs a mixed-mode SPE sorbent to achieve high selectivity and recovery.

Materials:

-

SPE Cartridges: Mixed-Mode Strong Anion Exchange (SAX) + Reversed-Phase (e.g., Oasis MAX or equivalent), 30 mg / 1 mL

-

Urine Sample

-

Internal Standard (e.g., deuterated estrone-3-sulfate)

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

5% Ammonium Hydroxide in water (v/v)

-

2% Formic Acid in 5% MeOH (v/v)

-

5% Ammonium Hydroxide in MeOH (v/v)

Step-by-Step Methodology:

-

Sample Pretreatment: Centrifuge the urine sample at 3000 x g for 15 minutes to remove particulates.[7] Dilute 100 µL of supernatant with 900 µL of 5% ammonium hydroxide solution. Add the internal standard. The basic pH ensures the sulfate group is deprotonated (anionic) for ion exchange.

-

SPE Cartridge Conditioning: Condition the mixed-mode cartridge with 1 mL of MeOH.

-

SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 5% ammonium hydroxide. This ensures the anion exchanger is in the correct form.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge (~1 mL/min).

-

Wash 1 (Polar Interferences): Wash with 1 mL of 5% ammonium hydroxide to remove basic and neutral polar interferences.

-

Wash 2 (Hydrophobic Interferences): Wash with 1 mL of 2% formic acid in 5% MeOH. This wash removes weakly bound hydrophobic compounds while the analytes remain bound by both reversed-phase and strong anion exchange mechanisms.

-

Elution: Elute the intact estrogen sulfates with 1 mL of 5% ammonium hydroxide in MeOH. The high concentration of base disrupts the ionic interaction, while the methanol disrupts the hydrophobic interaction, releasing the analytes.

-

Final Preparation: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Diagram of Mixed-Mode SPE Mechanism

This diagram illustrates how a mixed-mode sorbent uses two distinct mechanisms to selectively retain an estrogen sulfate molecule.

Caption: Dual retention on a mixed-mode SPE sorbent.

Method Performance and Troubleshooting

| Parameter | Expected Performance | Common Troubleshooting Tip |

| Analyte Recovery | >85% | Low Recovery: Check for incorrect pH during loading/elution. Ensure the sorbent bed does not dry out before loading. Increase elution solvent volume or strength. |

| Reproducibility | <15% RSD | High Variability: Ensure consistent flow rates during SPE steps. Automate the process if possible. Check for incomplete protein precipitation. |

| Matrix Effects | Minimal ion suppression/enhancement | Significant Matrix Effects: Improve the wash step. Use a more selective sorbent (e.g., mixed-mode). Dilute the sample prior to loading. |

References

- Musey, P. I., Collins, D. C., & Preedy, J. R. (1981). Derivatization of estrogen conjugates for analysis by capillary gas chromatography.

- Yin, H., et al. (2020). Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices.

- Liu, Z., & Kanjo, Y. (2014). An innovative analytical method for estrogen sulfates without deconjugation procedure.

- Joseph, J. P., & Dusza, J. P. (1971). Hydrogen sulfates of natural estrogens. Journal of Steroid Biochemistry, 2(4), 287-293.

- U.S. Food and Drug Administration. (2014). Draft Guidance on Conjugated Estrogens.

- Waters Corporation. (n.d.). Measuring Estrogens at Low Levels in Plasma.

- Agilent Technologies. (2014). Comprehensive Profiling of Free and Conjugated Estrogens by Capillary Electrophoresis-Time of Flight-Mass Spectrometry. Agilent.com.

- Purohit, A., et al. (2004). Measurement of Estrone Sulfate in Postmenopausal Women: Comparison of Direct RIA and GC-MS/MS Methods for Monitoring. Anticancer Research, 24(5B), 3043-3047.

- Li, W., et al. (2022). Pharmacokinetic Study of Conjugated Equine Estrogens in Healthy Chinese Postmenopausal Women Using a Parallel Two-Column LC-MS/MS Method. PubMed.

- Applied Separations. (n.d.). Solid Phase Extraction Selection Guide and Procedures.

- Dufour, P., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons. Research in Veterinary Science, 136, 343-350.

- Vlase, L., et al. (2016). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Farmacia Journal, 64(3), 337-344.

- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent.com.

- Hawle, S. (2025).

- GL Sciences. (n.d.). How to Select a Sorbent. glsciences.com.

- Thermo Fisher Scientific. (n.d.). SPE Phase and Solvent Selection. thermofisher.com.

- Yu, L., et al. (2015). Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS. AAPS PharmSciTech, 16(4), 861-871.

- Stanczyk, F. Z., et al. (2013). Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement. The Journal of Clinical Endocrinology & Metabolism, 98(4), 1376-1387.

- UCT. (n.d.). Determination of Anabolic Steroids in Horse Urine by SPE and LC-MS/MS. unitedchem.com.

- Waters Corporation. (n.d.). Challenges in Developing an Ultra-Sensitive Bioanalytical Method for Ethinylestradiol in Human Plasma.

- Stanley, S. M., & Foo, H. C. (2001). Approaches to the Solid-Phase Extraction of Equine Urine. Journal of Analytical Toxicology, 25(4), 260-266.

- Kucklick, J. R., & Baker, J. E. (2006). Analysis of selected natural and synthetic hormones by LC-MS-MS using the US EPA method 1694. Analytical Methods, 3(1), 49-56.

- Ledeck, J., et al. (2021). Liquid Chromatography and Mass Spectrometry assay for estrogens in mares' pregnancy. ORBi.

- Agilent Technologies. (n.d.).

- Huang, F., Karu, K., & Campos, L. C. (2021). Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry. Analytical Methods, 13(12), 1481-1491.

- BenchChem. (2025).

- Asensio-Pascual, S., et al. (2025).

- Kumar, A., et al. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-8.

- da Silva, A. F., et al. (2007). Reversed-Phase Liquid Chromatographic Method for Estrogen Determination in Equine Biological Samples.

- Sharma, A., et al. (2016). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 5(5), 102-109.

- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.

- Mitrowska, K., & Bober, B. (2012). Analytical challenges and recent advances in the determination of estrogens in water environments. Critical Reviews in Analytical Chemistry, 42(1), 49-60.

- Guan, F., et al. (2017). Comprehensive solid-phase extraction of multitudinous bioactive peptides from equine plasma and urine for doping detection. Analytica Chimica Acta, 984, 107-120.

- Jovanović, P., et al. (2024). Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel.

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. waters.com [waters.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]

- 6. How to Select a Sorbent | Products | GL Sciences [glsciences.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

- 9. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]

- 12. unitedchem.com [unitedchem.com]

- 13. Comprehensive solid-phase extraction of multitudinous bioactive peptides from equine plasma and urine for doping detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Preparation of Sodium 17beta-dihydroequilin sulfate standard solutions

Application Note: Preparation and Validation of Sodium 17 -Dihydroequilin Sulfate Standard Solutions

Abstract & Scope

Sodium 17

This guide details the precision protocol for preparing stable, accurate reference standard solutions of

Molecule Profile & Pre-Analytical Considerations

Before initiating the protocol, the analyst must account for the physicochemical properties that directly impact stoichiometry and stability.

Physicochemical Data

| Property | Specification | Critical Note |

| Chemical Name | Sodium 17 | Stereochemistry at C17 is critical. |

| CAS Number | 16680-49-2 | Verify against CoA.[1] |

| Molecular Formula | ||

| Molecular Weight | 372.41 g/mol | Use this for molarity calculations. |

| Solubility | Soluble in water; slightly soluble in alcohol. | Risk: Precipitates in high % organic solvents. |

| Hygroscopicity | High | Action: Must correct for water content (KF). |

| Stability | Susceptible to acid hydrolysis. | Action: Maintain pH > 5.0; Avoid heat. |

The Isomer Challenge

The separation of

-

17

-isomer (Target): Active metabolite. -

17

-isomer (Impurity/Concomitant): Often co-elutes on standard C18 columns.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Expert Insight: While C18 columns are standard, Phenyl-Hexyl stationary phases often provide superior selectivity for these steroid epimers due to

interactions with the aromatic A-ring of the steroid backbone [1].

Protocol: Primary Stock Solution Preparation

Objective: Prepare a verified stock solution at 1.0 mg/mL .

Reagents & Equipment

-

Solvent A (Dissolution Diluent): 10 mM Phosphate Buffer (pH 6.0) or purified Water (LC-MS Grade). Note: Avoid acidic buffers for the initial stock to prevent hydrolysis.

-

Solvent B (Stabilizer): Acetonitrile (HPLC Grade).

-

Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

-

Vessels: Amber volumetric flasks (Class A) to protect from photodegradation.

Step-by-Step Methodology

Step 1: Water Content Correction

Review the Certificate of Analysis (CoA) for the Water Content (by Karl Fischer) and Sodium content.

Step 2: Weighing

Accurately weigh

-

Critical: Do not weigh directly into the flask to avoid static errors.

Step 3: Dissolution (The "Wetting" Technique) Transfer the solid to a 10 mL Amber Volumetric Flask.

-

Add 2 mL of Water (or pH 6 Buffer) first. Swirl gently. The salt is highly polar and needs an aqueous environment to dissolve initially.

-

Sonicate for maximum 30 seconds at ambient temperature.

-

Warning: Extended sonication generates heat, which accelerates sulfate hydrolysis [2].

-

Step 4: Volume Adjustment Add Acetonitrile to approximately 20% of the final volume (2 mL), then dilute to volume with Water/Buffer .

-

Final Solvent Composition: ~80:20 Water:Acetonitrile.

-

Why? The organic portion prevents microbial growth and matches typical HPLC initial mobile phase conditions, minimizing solvent shock during injection.

Step 5: Homogenization Invert the flask 10 times. Inspect for "schlieren" lines (density waves) which indicate incomplete mixing.

Workflow Diagram

Figure 1: Critical workflow for preparing the primary stock solution, emphasizing the aqueous dissolution step.

System Suitability & Validation

A standard solution is only as good as the system verifying it. You must validate the resolution between the

Chromatographic Conditions (USP Modified)

-

Column: Phenomenex Luna C18(2) or Kinetex Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm).

-

Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 3.0 (or pH 6.0 for stability).

-

Mobile Phase B: Acetonitrile.[2]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV @ 205 nm (Sulfate absorption) or 220 nm.

-

Gradient:

-

0 min: 85% A / 15% B

-

20 min: 60% A / 40% B

-

Acceptance Criteria

-

Resolution (

): -

Tailing Factor:

. -

Injection Precision: RSD

for 5 replicates.

Stability Logic Flow

Use this logic to determine if your standard has degraded (Hydrolysis or Isomerization).

Figure 2: Diagnostic logic for assessing standard stability. "Free Steroid" refers to the non-conjugated dihydroequilin, indicating acid hydrolysis.

Storage and Stability

-

Stock Solution (1 mg/mL): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: Stable for 48 hours at 4°C (autosampler).

-

pH Warning: Ensure the final solution pH is not below 4.0. The sulfate ester bond is acid-labile. If using acidic mobile phases (e.g., 0.1% Formic Acid), inject immediately; do not store the standard in acidic diluent [3].

References

In vitro metabolic stability assay for Sodium 17beta-dihydroequilin sulfate

Application Note: Dual-Pathway Metabolic Stability Assessment of Sodium 17

Abstract & Strategic Context

Sodium 17

The Critical Distinction: Standard microsomal stability assays using only NADPH will generate misleading data for sulfated steroids.

-

Steroid Sulfatase (STS): Located in the endoplasmic reticulum (microsomes), this enzyme hydrolyzes the sulfate group without NADPH.

-

CYP450s: These require NADPH to metabolize the desulfated lipophilic core (17

-dihydroequilin).

Therefore, this protocol utilizes a Dual-Arm Incubation System to deconvolute hydrolytic clearance (STS-mediated) from oxidative clearance (CYP-mediated).

Mechanistic Background

To interpret stability data correctly, one must visualize the metabolic cascade. 17

Figure 1: The sequential metabolic pathway of 17

Experimental Protocol

Materials & Reagents[1]

-

Test Compound: Sodium 17

-dihydroequilin sulfate (Purity >98%). -

Matrix: Pooled Human Liver Microsomes (HLM) or Species-specific microsomes (e.g., Cynomolgus monkey).

-

Standard Protein Conc: 20 mg/mL stock.

-

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor A (Oxidative): NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Cofactor B (Control): Buffer only (for STS assessment).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Estrone-d4 Sulfate or 17

-Estradiol-d3 Sulfate).

Experimental Design (The Dual-Arm Approach)

Perform incubations in duplicate or triplicate for each time point.

| Parameter | Arm A: Hydrolytic Stability (STS) | Arm B: Total Stability (STS + CYP) |

| Objective | Measure rate of desulfation. | Measure total clearance. |

| Enzyme Source | Liver Microsomes (0.5 mg/mL) | Liver Microsomes (0.5 mg/mL) |

| Cofactor | None (Buffer replacement) | NADPH |

| Substrate Conc. | 1 | 1 |

| Time Points | 0, 10, 20, 30, 60 min | 0, 10, 20, 30, 60 min |

Step-by-Step Workflow

Figure 2: Experimental workflow ensuring parallel assessment of cofactor-dependent and independent clearance.

Detailed Steps:

-

Preparation: Thaw microsomes on ice. Dilute to 1.0 mg/mL (2x target concentration) in KPi buffer.

-

Plate Setup: Use a 96-well deep-well plate.

-

Add 250

L of 2x Microsomes to all wells. -

Arm A: Add 250

L KPi Buffer (pre-warmed). -

Arm B: Add 250

L 2x NADPH solution (pre-warmed).

-

-

Initiation: Add 5

L of 100 -

Sampling: At each time point, transfer 50

L of reaction mixture into 150 -

Processing: Vortex for 10 min, centrifuge at 4,000g for 20 min at 4°C. Inject supernatant.

Analytical Conditions (LC-MS/MS)

Quantification of the parent sulfate is the primary endpoint.

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Ionization: Electrospray Ionization (ESI) - Negative Mode .[1]

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: Water + 10 mM Ammonium Acetate (pH adjusted to ~7-8 enhances negative ion stability).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

MRM Transitions (Guideline):

| Analyte | Precursor (

Validation Note: Ensure the method separates 17

Data Analysis & Interpretation

Calculations

Plot

Interpreting the Dual-Arm Data

-

If

: -

If

: -

If Stability is High in Arm A (

min):-

Conclusion: The microsomes may lack active STS (check lot quality) or the specific sulfate is resistant to hydrolysis (unlikely for 17

-DHES).

-

Reference Values:

17

References

-

Bhavnani, B. R., et al. (2002). Pharmacokinetics of 17

-dihydroequilin sulfate in normal postmenopausal women under steady state conditions. Journal of the Society for Gynecologic Investigation. -

Mueller, J. W., et al. (2015). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews.

-

FDA Labeling. Premarin (Conjugated Estrogens) Tablets, USP. Clinical Pharmacology Section.

-

Wang, J., et al. (2005). Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry.

-

Domainex. Microsomal Clearance/Stability Assay Protocols.

Sources

- 1. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroid sulfatase in mouse liver and testis: Characterization, ontogeny and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of 17 beta-dihydroequilin sulfate and 17 beta-dihydroequilin in normal postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of 17 beta-dihydroequilin sulfate in normal postmenopausal women under steady state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic hydrolysis protocols for 17beta-dihydroequilin sulfate conjugates

Application Note: Enzymatic Hydrolysis & Quantification of 17

Abstract

This guide details the protocol for the enzymatic hydrolysis of 17

Introduction & Scientific Rationale

17

The Challenge:

-

Enzyme Specificity: Most "glucuronidase" preparations have weak sulfatase activity. Specific arylsulfatases are required.

-

Stability: 17

-DHEQ is chemically fragile. Harsh acid hydrolysis (solvolysis) can cause D-ring isomerization or interconversion with equilin. Enzymatic hydrolysis is preferred for specificity but must be optimized to prevent degradation. -

Detection: Free estrogens ionize poorly in ESI-MS. Derivatization with dansyl chloride is standard to introduce a charge-bearing moiety, enhancing signal intensity by 10-100 fold.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte Standard | 17 | Calibration & QC |

| Internal Standard | 17 | Normalization of recovery/matrix effects |

| Enzyme A (Legacy) | Helix pomatia Sulfatase (Type H-1 or H-2) | Contains both glucuronidase & sulfatase. Slow. |

| Enzyme B (Modern) | Recombinant Sulfatase (e.g., IMCSzyme, Pseudomonas derived) | High purity, no glucuronidase activity. Fast. |

| Hydrolysis Buffer | 0.2 M Sodium Acetate (pH 5.0) | Optimal for Helix sulfatase |

| Derivatization | Dansyl Chloride (1 mg/mL in Acetone) | Enhances ionization for LC-MS |

| Base Buffer | 100 mM Sodium Bicarbonate (pH 10.5) | Catalyzes dansylation reaction |

| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Efficient LLE solvent for steroids |

Experimental Protocol

Phase 1: Sample Preparation & Hydrolysis

Option A: Legacy Method (Helix pomatia)

-

Pros: Low cost, hydrolyzes both glucuronides and sulfates (if mixed conjugates are present).

-

Cons: Long incubation (16+ hours), "dirty" extract requires rigorous cleanup.

-

Aliquot: Transfer 200 µL of urine or plasma to a glass tube.

-

Internal Standard: Add 20 µL of IS working solution (e.g., 10 ng/mL).

-

Buffer: Add 200 µL of 0.2 M Sodium Acetate buffer (pH 5.0) .

-

Enzyme: Add 1000 Units of Helix pomatia sulfatase.

-

Incubation: Seal and incubate at 37°C for 16–20 hours .

-

Note: Snail sulfatase is slow. Shorter times yield incomplete hydrolysis.

-

Option B: Modern Method (Recombinant Sulfatase)

-

Pros: Rapid (<2 hours), cleaner background, highly specific.

-

Cons: Higher reagent cost.

-

Aliquot: Transfer 200 µL of sample.

-

Internal Standard: Add 20 µL of IS working solution.

-

Buffer: Add 100 µL of manufacturer-supplied buffer (typically Tris-HCl, pH 7.5–8.0 ).

-

Critical: Recombinant sulfatases often have a neutral pH optimum, unlike the acidic snail enzyme.

-

-

Enzyme: Add 10–20 µL of Recombinant Sulfatase (e.g., Sulfazyme).

-

Incubation: Incubate at 55°C for 1–2 hours .

Phase 2: Extraction (LLE)

-

Stop Reaction: Allow samples to cool to room temperature.

-

Extract: Add 2 mL of MTBE (Methyl tert-butyl ether).

-

Mix: Vortex vigorously for 5 minutes or shake for 10 minutes.

-

Separate: Centrifuge at 3000 x g for 5 minutes to separate layers.

-

Transfer: Transfer the upper organic layer to a clean glass vial.

-

Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

Phase 3: Dansyl Chloride Derivatization

Why this step? Estrogens lack a basic nitrogen for protonation in positive ESI. Dansyl chloride reacts with the phenolic hydroxyl group, adding a tertiary amine that ionizes efficiently.

-

Reconstitute: Dissolve dried residue in 50 µL of 100 mM Sodium Bicarbonate (pH 10.5) .

-

Reagent Addition: Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

-

Reaction: Vortex and heat at 60°C for 10 minutes in a heating block.

-

Finalize: Cool to RT. No quenching is usually necessary if injected directly, or evaporate and reconstitute in mobile phase (50:50 Water:MeOH) to protect the column.

Workflow Visualization

Figure 1: Decision tree for enzymatic hydrolysis and downstream processing of 17

Mechanism of Action

The sulfatase enzyme targets the sulfate ester bond at the C3 or C17 position (depending on the specific conjugate, though 17

Figure 2: Enzymatic cleavage of the sulfate ester bond to release the free steroid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete Hydrolysis | Increase incubation time (Legacy) or switch to Recombinant enzyme. Verify pH is optimal for the specific enzyme batch. |

| Low Sensitivity | Failed Derivatization | Ensure pH is >10.0 during dansylation. Water inhibits the reaction; ensure extract is completely dry before adding reagents. |

| Peak Tailing | Column Overload/Interaction | Use a C18 column with high carbon load. Ensure mobile phase contains ammonium fluoride (0.2 mM) or formic acid to aid ionization. |

| Conversion to Equilin | Oxidation/Isomerization | Avoid excessive heat (>65°C) during derivatization. Add ascorbic acid (0.1%) to buffers as an antioxidant. |

References

-

Bhavnani, B. R. (2003). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine.

-

Gao, W., et al. (2015). Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS. AAPS PharmSciTech.

-

Thermo Fisher Scientific . Quantitative Analysis of Free and Total Estrogens in Serum using LC-MS/MS. Application Note.

-

IMCSzyme . Hydrolysis of sulfated steroids using purified sulfatase. Technical Note.

-

Sigma-Aldrich .[1] Sulfatase from Helix pomatia Product Information.

Sources

Sodium 17beta-dihydroequilin sulfate dosing in atherosclerosis animal models

Application Note: Sodium 17 -Dihydroequilin Sulfate Dosing in Atherosclerosis Animal Models

Executive Summary & Scientific Rationale

Sodium 17

Unlike the weak isomer 17

Key Mechanistic Differentiators

-

Receptor Potency: 17

-DHE has ~113% affinity for ER -

Antioxidant Capacity: The unsaturated B-ring allows 17

-DHES to inhibit LDL oxidation more effectively than physiological -

Metabolic Stability: As a sulfated conjugate, 17

-DHES acts as a circulating reservoir, slowly hydrolyzing to the active unconjugated steroid.

Experimental Model Selection

To accurately assess the anti-atherogenic properties of 17

-

Why ApoE-/-? These mice develop spontaneous hypercholesterolemia and atherosclerotic lesions on a standard chow diet, which are accelerated by a Western Diet (WD).

-

Why OVX? Removal of endogenous ovarian hormones is critical to eliminate background

interference, allowing the specific pharmacodynamics of 17

Experimental Timeline Diagram

Figure 1: Experimental timeline for evaluating 17

Detailed Dosing Protocol

Compound: Sodium 17

A. Dose Calculation & Justification

Direct dosing literature for pure 17

-

Reference

Dose: Vasoprotection in ApoE-/- mice is typically achieved with 40–80 -

Potency Factor: 17

-DHE is approximately equipotent to -

Bioavailability Adjustment: Sulfated estrogens (like 17

-DHES) rely on sulfatase conversion (STS) in tissues. To ensure adequate unconjugated tissue levels, a slight molar excess is recommended over pure

Recommended Dose: 200

-

Low Dose Arm: 50

g/kg/day (Physiological replacement equivalent) -

High Dose Arm: 500

g/kg/day (Pharmacological assessment)

B. Vehicle & Preparation

Sodium 17

-

Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

-

Stock Solution (1 mg/mL):

-

Weigh 10 mg of Sodium 17

-DHES. -

Dissolve in 10 mL sterile PBS.

-

Filter sterilize (0.22

m). -

Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

-

-